

Dehydrodanshenol A (CAS 1444618-61-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dehydrodanshenol A*

Cat. No.: *B12379845*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of **Dehydrodanshenol A**, a naturally occurring diterpenoid and a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of diabetes and related metabolic disorders.

Chemical and Physical Properties

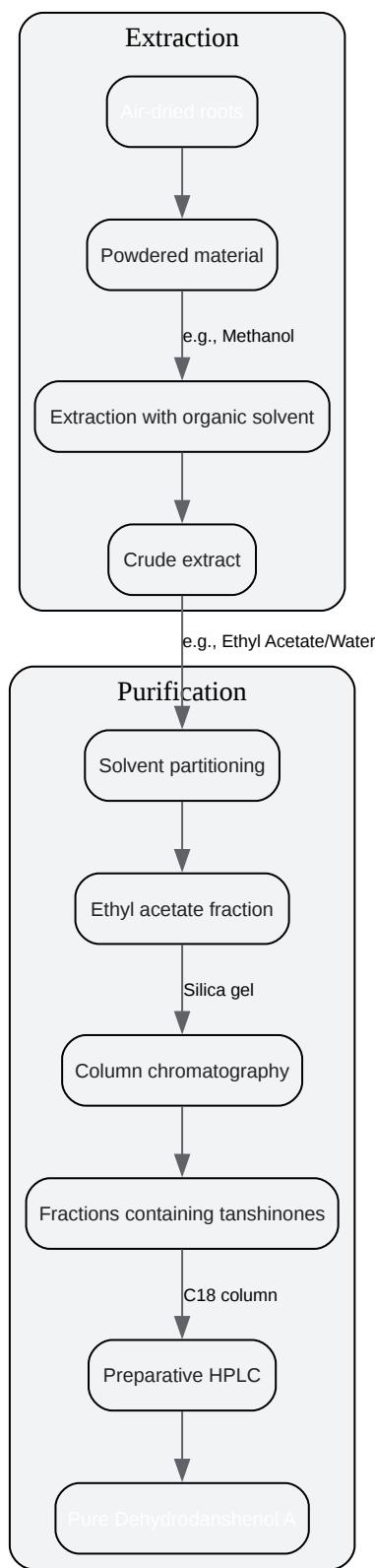
Dehydrodanshenol A is a member of the tanshinone family of compounds, isolated from the roots of *Salvia miltiorrhiza*. Its core structure is a tetracyclic diterpene.

Property	Value	Source
CAS Number	1444618-61-4	N/A
Molecular Formula	C ₂₁ H ₁₈ O ₄	[1]
Molecular Weight	334.37 g/mol	[1]
Appearance	Not specified in available literature.	
Melting Point	Not specified in available literature. (For reference, Tanshinone I, a related compound, has a melting point of 233-234°C [2])	
Boiling Point	Not specified in available literature.	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.	N/A

Biological Activity: Inhibition of PTP1B

Dehydorodanshenol A has been identified as a potent and specific inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in the insulin signaling pathway.

Parameter	Value	Source
Target Enzyme	Protein Tyrosine Phosphatase 1B (PTP1B)	N/A
IC ₅₀	8.5 ± 0.5 μM	N/A
Inhibition Type	Classical-Noncompetitive	N/A


The inhibition of PTP1B by **Dehydorodanshenol A** suggests its potential as a therapeutic agent for type 2 diabetes by enhancing insulin sensitivity.

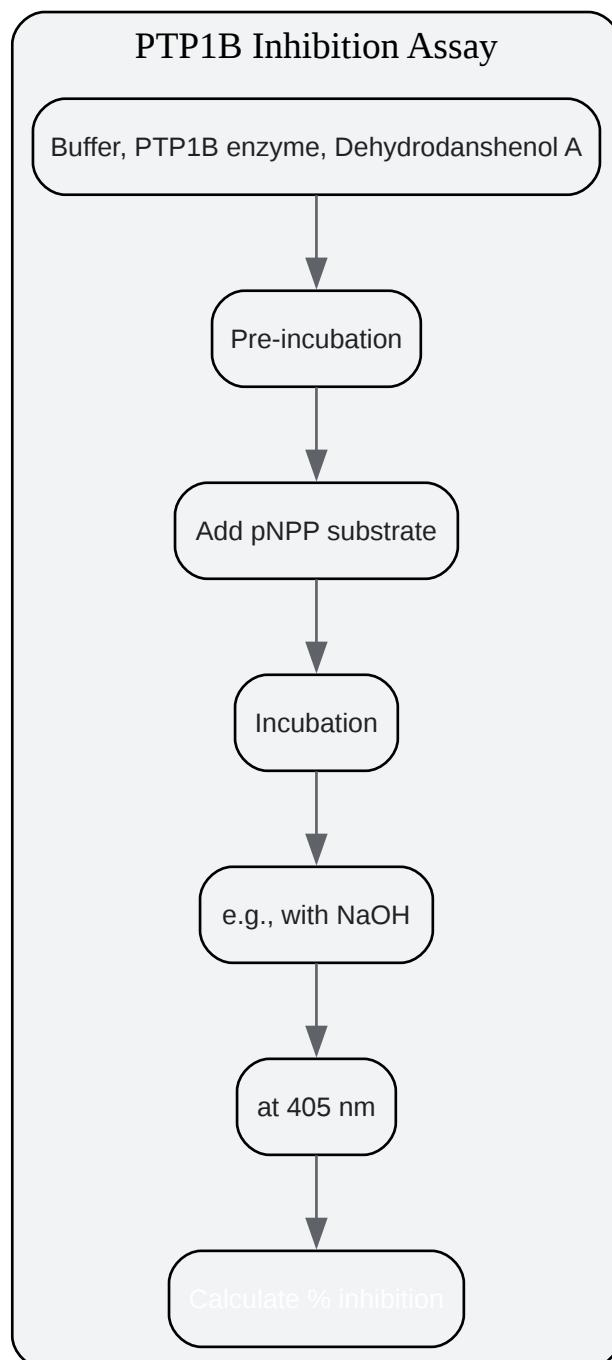
Experimental Protocols

The following sections detail the experimental procedures for the isolation, purification, and biological characterization of **Dehydrodanshenol A**, as adapted from the available scientific literature.

Isolation and Purification from *Salvia miltiorrhiza*

Dehydrodanshenol A is naturally present in the roots of *Salvia miltiorrhiza*. The following is a general workflow for its extraction and purification.

[Click to download full resolution via product page](#)


Figure 1. General workflow for the isolation and purification of **Dehydrodanshenol A**.

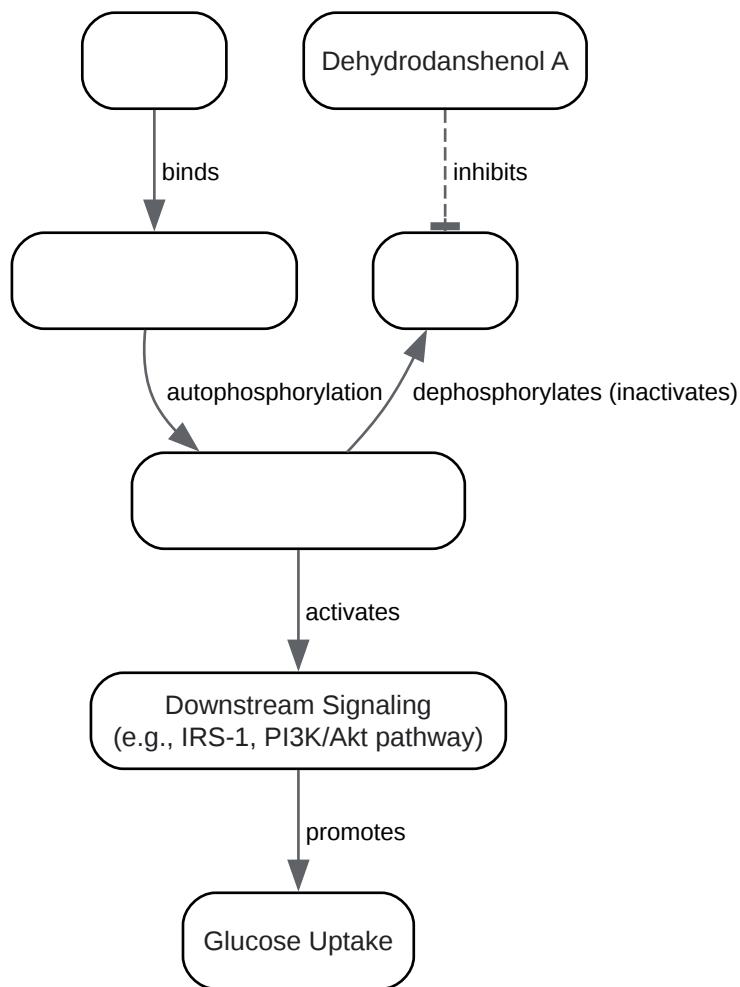
Methodology:

- Extraction: The air-dried and powdered roots of *Salvia miltiorrhiza* are extracted with an organic solvent such as methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with a solvent of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, containing the majority of tanshinones, is collected.
- Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate different classes of compounds.
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing **Dehydrodanshenol A** are further purified by preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure compound.

PTP1B Inhibition Assay

The inhibitory activity of **Dehydrodanshenol A** against PTP1B is determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

[Click to download full resolution via product page](#)


Figure 2. Workflow for the PTP1B inhibition assay.

Methodology:

- Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing a buffer (e.g., 50 mM HEPES, pH 7.0), recombinant human PTP1B enzyme, and varying concentrations of **Dehydrodanshenol A** (dissolved in DMSO).
- Pre-incubation: The mixture is pre-incubated at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).
- Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, p-nitrophenyl phosphate (pNPP).
- Incubation: The reaction is allowed to proceed at the controlled temperature for a defined time (e.g., 30 minutes).
- Termination of Reaction: The reaction is stopped by the addition of a strong base, such as sodium hydroxide (NaOH).
- Absorbance Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.
- Calculation of Inhibition: The percentage of PTP1B inhibition is calculated by comparing the absorbance of the wells containing **Dehydrodanshenol A** to the control wells (containing DMSO without the inhibitor). The IC₅₀ value is then determined from the dose-response curve.

Signaling Pathway

Dehydrodanshenol A's therapeutic potential stems from its ability to modulate the insulin signaling pathway through the inhibition of PTP1B.

[Click to download full resolution via product page](#)

Figure 3. Dehydrodanshenol A's role in the insulin signaling pathway.

In a normal physiological state, insulin binds to its receptor, leading to autophosphorylation and activation of the receptor. This triggers a cascade of downstream signaling events that ultimately result in glucose uptake by cells. PTP1B acts as a negative regulator by dephosphorylating and inactivating the insulin receptor. **Dehydrodanshenol A** inhibits PTP1B, thereby preventing the dephosphorylation of the insulin receptor. This leads to a sustained activation of the insulin signaling pathway, enhanced glucose uptake, and improved insulin sensitivity.

Spectral Data

Detailed spectral data for **Dehydrodanshenol A** (¹H-NMR, ¹³C-NMR, MS, and IR) are crucial for its unambiguous identification and characterization. While specific spectra are not publicly

available, they are referenced in the primary literature and can be obtained from commercial suppliers upon request.

Note: This document is intended for research purposes only and does not constitute medical advice. The synthesis and use of **Dehydrodanshenol A** should be conducted by qualified professionals in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Monoamine Oxidase Inhibition by Major Tanshinones from *Salvia miltiorrhiza* and Selective Muscarinic Acetylcholine M4 Receptor Antagonism by Tanshinone I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 568-73-0 CAS MSDS (Tanshinone I) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [Dehydrodanshenol A (CAS 1444618-61-4): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379845#dehydrodanshenol-a-cas-1444618-61-4-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com